
Parathiazine teoclate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathiazine teoclate is a compound with the chemical formula C25H27ClN6O2S . It is a derivative of phenothiazine and is known for its applications in the pharmaceutical industry. The compound is characterized by its complex structure, which includes a phenothiazine core and a teoclate moiety .
Vorbereitungsmethoden
The synthesis of parathiazine teoclate involves multiple steps, starting with the preparation of the phenothiazine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The teoclate moiety is then introduced through a series of reactions involving chlorination and subsequent substitution reactions . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Parathiazine teoclate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Parathiazine teoclate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of parathiazine teoclate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Parathiazine teoclate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, this compound is unique due to the presence of the teoclate moiety, which imparts distinct chemical and pharmacological properties. Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Eigenschaften
CAS-Nummer |
34717-26-5 |
|---|---|
Molekularformel |
C25H27ClN6O2S |
Molekulargewicht |
511.0 g/mol |
IUPAC-Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7ClN4O2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-4,7-10H,5-6,11-14H2;1-2H3,(H,9,10) |
InChI-Schlüssel |
YZSKPNOSWJZQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


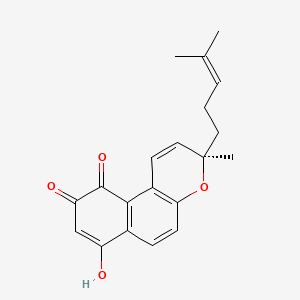
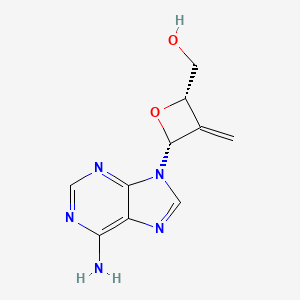
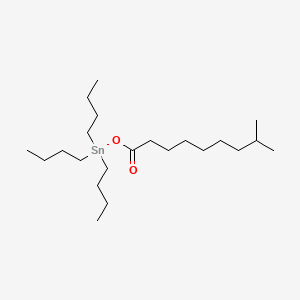
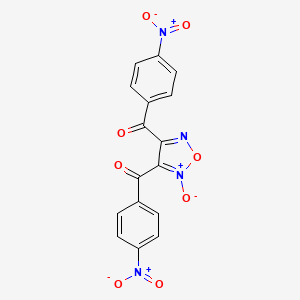
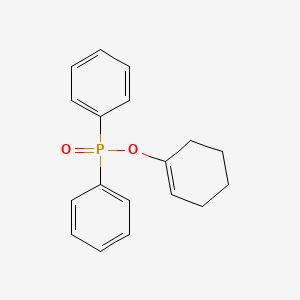
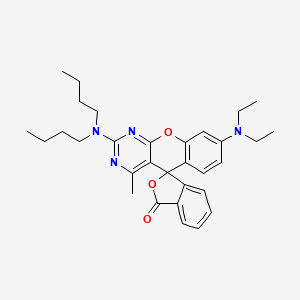
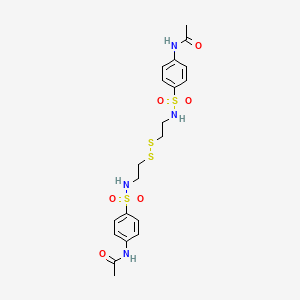

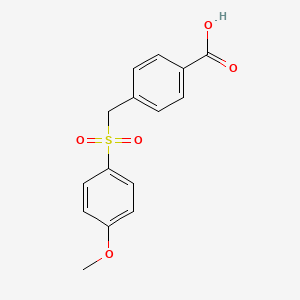
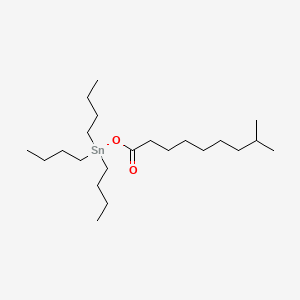
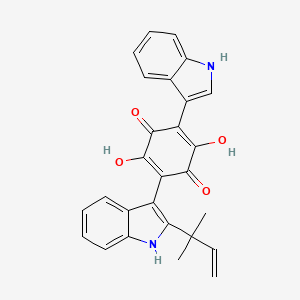
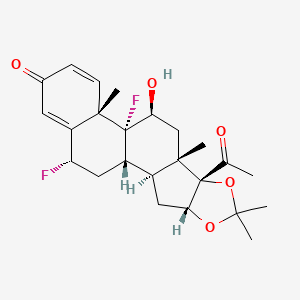
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

